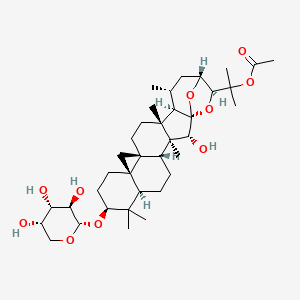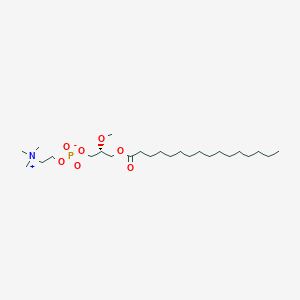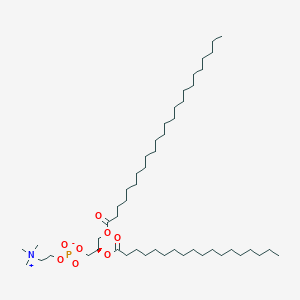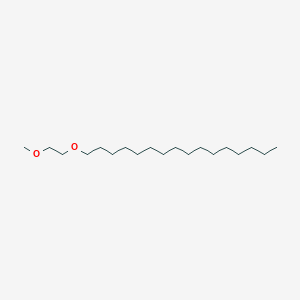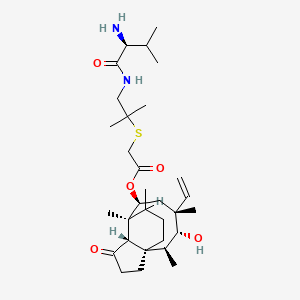
Naphthacemycin A9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthacemycin A9 is a natural product found in Bacteria and Streptomyces with data available.
Aplicaciones Científicas De Investigación
Antibacterial Activity Against Resistant Bacteria
Naphthacemycin A9 has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its synthesis combined several chemical reactions, revealing its potential in fighting drug-resistant strains (Hirose et al., 2016). Further, the total synthesis of this compound and related compounds highlighted the crucial role of a free hydroxyl group at C-10 in exerting inhibitory activities against Gram-positive bacteria, including MRSA and VRE (Huang et al., 2018).
Protein-Tyrosine Phosphatase Inhibition
Naphthacemycins, including this compound, have shown significant inhibitory activity against protein-tyrosine phosphatase 1B (PTP1B), a potential target for the development of anti-PTP1B agents. This finding suggests a promising avenue for exploring naphthacemycins in therapeutic contexts beyond antibacterial applications (Huo et al., 2020).
Circumventing β-Lactam Resistance
Studies have identified this compound as part of a series of novel antibiotics effective in circumventing β-lactam resistance in MRSA. These findings underscore the potential of this compound in addressing the critical issue of antibiotic resistance (Fukumoto et al., 2017).
Exploration of Bioactive Hydroquinone/Quinone Natural Products
This compound, as part of a group of bioactive hydroquinone/quinone natural products, has been synthesized and studied for its antibacterial properties. This exploration contributes to a broader understanding of the chemical and biological potential of quinone structures in natural products (Wang, 2020).
Propiedades
Fórmula molecular |
C30H26O8 |
|---|---|
Peso molecular |
514.5 g/mol |
Nombre IUPAC |
7-(2,4-dimethoxy-6-methylphenyl)-2,4-dihydroxy-9-methoxy-12,12-dimethyltetracene-5,6,11-trione |
InChI |
InChI=1S/C30H26O8/c1-13-7-15(36-4)12-21(38-6)22(13)17-10-16(37-5)11-18-23(17)28(34)25-26(27(18)33)30(2,3)19-8-14(31)9-20(32)24(19)29(25)35/h7-12,31-32H,1-6H3 |
Clave InChI |
QGVMFERVTSOKIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C2=C3C(=CC(=C2)OC)C(=O)C4=C(C3=O)C(=O)C5=C(C4(C)C)C=C(C=C5O)O)OC)OC |
Sinónimos |
naphthacemycin A9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



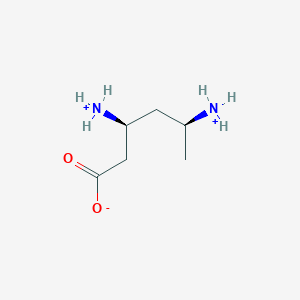

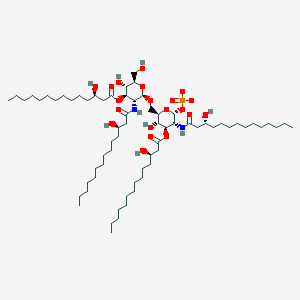
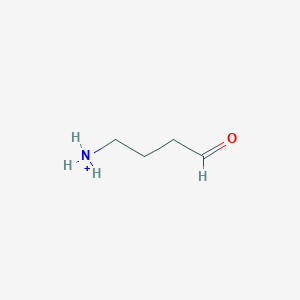
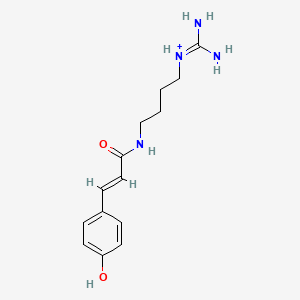
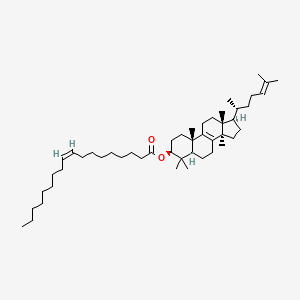
![(2S,3R,4R,5S)-4-amino-2-[(3R,4R,6R)-4,6-diamino-3-[[(2S,3R,5S)-3-amino-6-(aminomethyl)-5-hydroxy-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B1263966.png)
![[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate](/img/structure/B1263967.png)
